Furan Ring Substitution: 2- vs. 3-Position
N-(2-aminoethyl)-2-furamide hydrochloride bears the carboxamide substituent at the 2-position of the furan ring, whereas its structural isomer N-(2-aminoethyl)furan-3-carboxamide places the substituent at the 3-position [1]. This positional difference results in distinct electronic environments and hydrogen-bonding geometries that can significantly impact reactivity and biological target engagement .
| Evidence Dimension | Furan ring substitution position |
|---|---|
| Target Compound Data | Carboxamide at furan 2-position |
| Comparator Or Baseline | N-(2-aminoethyl)furan-3-carboxamide: carboxamide at furan 3-position |
| Quantified Difference | Positional isomerism; 2- vs. 3-substitution |
| Conditions | Structural comparison based on IUPAC nomenclature and molecular connectivity |
Why This Matters
The 2-substitution pattern is essential for compatibility with established synthetic routes and may confer different biological activity profiles compared to the 3-substituted isomer.
- [1] Chembase.cn. N-(2-aminoethyl)furan-3-carboxamide hydrochloride. CBID: 263038. Accessed April 2026. View Source
